molecular formula C13H16O9 B13851853 Phloroglucinol O-Methyl Glucuronide

Phloroglucinol O-Methyl Glucuronide

Cat. No.: B13851853
M. Wt: 316.26 g/mol
InChI Key: LRHZTRJYSOBGAE-XPORZQOISA-N
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Description

Phloroglucinol O-Methyl Glucuronide is a derivative of phloroglucinol, a naturally occurring organic compound. It is characterized by the presence of a glucuronide moiety attached to the phloroglucinol core, which is further modified by methylation. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phloroglucinol O-Methyl Glucuronide typically involves the methylation of phloroglucinol followed by glucuronidation. The methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The glucuronidation step involves the reaction of the methylated phloroglucinol with glucuronic acid or its derivatives under acidic or enzymatic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phloroglucinol O-Methyl Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phloroglucinol O-Methyl Glucuronide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phloroglucinol O-Methyl Glucuronide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Phloroglucinol O-Methyl Glucuronide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the presence of both the glucuronide and methyl groups, which may enhance its solubility, stability, and biological activity compared to its parent compound and other derivatives .

Properties

Molecular Formula

C13H16O9

Molecular Weight

316.26 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C13H16O9/c1-20-12(19)11-9(17)8(16)10(18)13(22-11)21-7-3-5(14)2-6(15)4-7/h2-4,8-11,13-18H,1H3/t8-,9-,10+,11-,13+/m0/s1

InChI Key

LRHZTRJYSOBGAE-XPORZQOISA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2)O)O)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC(=CC(=C2)O)O)O)O)O

Origin of Product

United States

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